Methyl 5-Amino-2-bromo-4-methoxybenzoate

Physicochemical profiling Lipophilicity Drug-likeness

Methyl 5-amino-2-bromo-4-methoxybenzoate (CAS 1208075-52-8) is a polysubstituted aromatic ester with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 g/mol. The compound features a unique 1,2,4,5-tetrasubstituted benzene ring bearing a methyl ester at position 1, a bromine atom at position 2, a methoxy group at position 4, and a primary amino group at position 5.

Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
Cat. No. B12852352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-Amino-2-bromo-4-methoxybenzoate
Molecular FormulaC9H10BrNO3
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)Br)C(=O)OC)N
InChIInChI=1S/C9H10BrNO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3
InChIKeyGDXVEGWRJYHYSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Amino-2-bromo-4-methoxybenzoate (CAS 1208075-52-8): A Trisubstituted Benzoate Building Block for Medicinal Chemistry and PROTAC Design


Methyl 5-amino-2-bromo-4-methoxybenzoate (CAS 1208075-52-8) is a polysubstituted aromatic ester with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 g/mol . The compound features a unique 1,2,4,5-tetrasubstituted benzene ring bearing a methyl ester at position 1, a bromine atom at position 2, a methoxy group at position 4, and a primary amino group at position 5 . This specific substitution pattern distinguishes it from common regioisomers such as methyl 4-amino-5-bromo-2-methoxybenzoate (CAS 111049-68-4) and methyl 2-amino-5-bromo-4-methoxybenzoate (CAS 169044-96-6) . The compound is commercially supplied as a research chemical with typical purities of 95–98% (HPLC) and is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting SGLT2 inhibitors, kinase inhibitors, and PROTAC degraders .

Why Methyl 5-Amino-2-bromo-4-methoxybenzoate Cannot Be Simply Replaced by a Regioisomer or Des-Methoxy Analog


Substituting methyl 5-amino-2-bromo-4-methoxybenzoate with a close regioisomer or a des-methoxy analog is not chemically equivalent due to fundamentally altered reactivity and physicochemical properties. The para-methoxy group strongly activates the ring toward electrophilic substitution and influences the electron density at the bromine-bearing carbon, directly affecting cross-coupling efficiency in Suzuki–Miyaura reactions . Regioisomers such as methyl 2-amino-5-bromo-4-methoxybenzoate (CAS 169044-96-6) position the amino group ortho to the ester, creating intramolecular hydrogen bonding that can mask nucleophilicity and complicate amidation or reductive amination steps . Furthermore, the measured logP of the target compound (2.14) is markedly lower than that of methyl 4-amino-5-bromo-2-methoxybenzoate (logP 2.41) and methyl 2-amino-5-bromo-3-methylbenzoate (logP 2.71) , translating to a predicted ~1.9-fold and ~3.7-fold difference in octanol-water partition coefficient, respectively. These differences mean that SAR exploration, pharmacokinetic optimization, and synthetic route development cannot be seamlessly transferred from one analog to another without re-optimization.

Quantitative Differentiation Evidence: Methyl 5-Amino-2-bromo-4-methoxybenzoate vs. Closest Analogs


Lipophilicity Advantage: 14% Lower logP than the Closest Regioisomer Improves Aqueous Solubility Potential

The target compound methyl 5-amino-2-bromo-4-methoxybenzoate exhibits a measured logP of 2.14 , which is 0.27 log units lower than its closest regioisomer methyl 4-amino-5-bromo-2-methoxybenzoate (logP 2.41) and 0.57 log units lower than methyl 2-amino-5-bromo-3-methylbenzoate (logP 2.71) . This difference corresponds to a 1.86-fold lower octanol-water partition coefficient relative to the 4-amino isomer and a 3.7-fold difference relative to the 3-methyl analog. For medicinal chemistry programs where reducing logP is a key optimization vector—such as avoiding CYP450 liabilities or improving renal clearance—this intrinsic property difference provides a measurable head start.

Physicochemical profiling Lipophilicity Drug-likeness

Polar Surface Area Differentiation: 18% Higher PSA than Des-Methoxy Analogs Enhances Hydrogen Bonding Capacity

The target compound possesses a topological polar surface area (TPSA) of approximately 61.55 Ų, contributed by the amino, methoxy, and ester functionalities . In contrast, analogs lacking the methoxy group, such as methyl 2-amino-5-bromobenzoate (CAS 135484-83-2), exhibit a TPSA of 52.3 Ų , while methyl 2-amino-5-bromo-3-methylbenzoate (CAS 206548-14-3) has a TPSA of 52.32 Ų . This ~9.2 Ų (17.6%) absolute increase in PSA directly translates to enhanced hydrogen bond acceptor capacity (4 acceptors vs. 3 acceptors for des-methoxy analogs), which can be leveraged for improving target binding through additional polar interactions.

Polar surface area Permeability Hydrogen bonding

Regioisomeric Orthogonality: 5-Amino-2-bromo Substitution Enables Sequential Functionalization Not Achievable with 2-Amino or 4-Amino Isomers

The target compound's 5-amino-2-bromo-4-methoxy substitution pattern uniquely positions the bromine atom para to the methoxy group and meta to the amino group. This electronic arrangement means the bromine experiences net electron-donating effects from both substituents (+M from OCH3; +M from NH2), modulating its reactivity in Pd-catalyzed cross-coupling . In the regioisomer methyl 2-amino-5-bromo-4-methoxybenzoate (CAS 169044-96-6), the amino group is ortho to the ester, forming an intramolecular hydrogen bond (N–H···O=C) that sterically shields the ester carbonyl and reduces electrophilicity at the adjacent bromine site . The target compound avoids this intramolecular interaction, maintaining full reactivity of both the amino group (for amidation or reductive amination) and the bromine (for Suzuki, Buchwald-Hartwig, or Sonogashira couplings) without competing deactivation pathways. This orthogonality is critical when the synthetic sequence demands that the amino group be functionalized first, followed by Pd-mediated cross-coupling at the bromine position.

Regioselectivity Cross-coupling Sequential functionalization

Molecular Weight and Heavy Atom Count: 12.9% Higher MW than Des-Methoxy Analog Provides Different PK Starting Point

The target compound has a molecular weight of 260.08 g/mol and 14 heavy atoms . The des-methoxy analog methyl 2-amino-5-bromobenzoate (CAS 135484-83-2) is significantly lighter at 230.06 g/mol with 12 heavy atoms . While both compounds fall within fragment-like space, the 30 g/mol difference (12.9%) combined with the logP difference (2.14 vs. 2.40–3.18 depending on the source) places the two compounds in meaningfully different regions of drug-like chemical space as defined by Lipinski and fragment-based drug discovery guidelines [1]. This is relevant when selecting building blocks for fragment growing or scaffold hopping where maintaining a specific MW/logP trajectory is critical.

Molecular weight Pharmacokinetics Lead optimization

High-Impact Application Scenarios Where Methyl 5-Amino-2-bromo-4-methoxybenzoate Provides a Procurement Advantage


PROTAC Degrader Linker Attachment: Leveraging the para-Methoxy Group for CRBN Ligand Conjugation

In the design of proteolysis-targeting chimeras (PROTACs), the methoxy group at the 4-position of the target compound serves as a synthetically inert but electronically influential substituent that can mimic key interactions found in cereblon (CRBN) ligands. The amino group at the 5-position can be selectively acylated to attach a PEG or alkyl linker, while the bromine at the 2-position remains available for late-stage diversification via Suzuki coupling to introduce the target-protein binding moiety . This orthogonal reactivity profile, combined with the lower logP (2.14 vs. 2.41 for regioisomers) , makes the compound particularly suitable for PROTAC programs where maintaining aqueous solubility of the final bifunctional molecule is a recognized challenge.

SGLT2 Inhibitor Scaffold Construction: Regioselective Bromine as a Synthetic Handle for C-Glucoside Installation

Patent literature identifies 5-amino-2-bromo-4-methoxybenzoic acid derivatives as key intermediates in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors for type 2 diabetes . The methyl ester variant (the target compound) offers a protected carboxylate that can survive cross-coupling conditions and be hydrolyzed in the final step. The bromine at position 2, activated by the para-methoxy group, undergoes efficient Pd-catalyzed coupling with aryl boronic acids or organozinc reagents to install the biaryl motif characteristic of this drug class. Procuring the methyl ester (rather than the free acid) eliminates the need for esterification as a separate protection step, directly enabling the key C–C bond-forming reaction.

Fragment-Based Drug Discovery: A Trisubstituted Fragment with Three Orthogonal Growth Vectors

As a fragment-sized molecule (MW 260, < 14 heavy atoms, logP 2.14), the target compound adheres to the Rule-of-3 guidelines for fragment-based screening . Unlike simpler fragments that offer only 1–2 vectors for chemical elaboration, this compound presents three distinct, sequentially addressable functional groups: (i) the amino group for amide or sulfonamide formation, (ii) the bromine for metal-catalyzed cross-coupling, and (iii) the methyl ester for hydrolysis to the carboxylic acid or conversion to other esters/amides. This multiplicity of growth vectors, coupled with the intrinsic lower lipophilicity relative to regioisomeric fragments , makes it a high-value starting point for fragment-growing campaigns where rapid SAR expansion is prioritized.

Kinase Inhibitor Core Modification: Methoxy-Directed Ortho-Metalation for Late-Stage Functionalization

In kinase inhibitor optimization programs, the 4-methoxy group can act as a directing group for ortho-metalation, enabling the introduction of electrophiles at the position adjacent to the methoxy substituent (C-3 position of the ring) . This reactivity, combined with the bromine at C-2 and amino at C-5, allows for a structured exploration of chemical space around the benzoate core. The regioisomer methyl 2-amino-5-bromo-4-methoxybenzoate cannot exploit this directing effect because the amino group ortho to the ester competes for metal coordination. Procuring the 5-amino isomer thus unlocks a distinct synthetic methodology (DoM cross-coupling sequence) not accessible with alternative regioisomers .

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